2-Bromo-5-fluoro-4-methylbenzonitrile
Overview
Description
2-Bromo-5-fluoro-4-methylbenzonitrile is a useful research compound. Its molecular formula is C8H5BrFN and its molecular weight is 214.03 g/mol. The purity is usually 95%.
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Biological Activity
2-Bromo-5-fluoro-4-methylbenzonitrile, a halogenated aromatic compound, has garnered interest in medicinal chemistry due to its potential biological activity. This article delves into its biological properties, mechanisms of action, synthetic routes, and comparative studies with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₅BrFN, with a molecular weight of 214.03 g/mol. The presence of bromine and fluorine atoms enhances its electrophilicity, making it a suitable candidate for electrophilic aromatic substitution reactions. These properties facilitate its use as an intermediate in the synthesis of various pharmaceutical compounds.
Biological Activity
Significant Biological Roles:
- Pharmaceutical Intermediate: this compound is primarily recognized for its role as an intermediate in the synthesis of medicinal compounds. It is particularly noted for potential applications in drug development targeting various diseases.
- Enzyme Interaction: Preliminary studies indicate that this compound may inhibit certain cytochrome P450 enzymes, suggesting possible drug-drug interactions when used therapeutically. This inhibition could impact the metabolism of co-administered drugs, necessitating further investigation into its pharmacokinetic profile.
Table 1: Comparison of Similar Compounds
Compound Name | Molecular Formula | Molecular Weight | Notable Features |
---|---|---|---|
5-Bromo-2-fluoro-4-methylbenzonitrile | C₈H₅BrFN | 214.03 g/mol | Similar halogenation pattern; different substituent position |
4-Bromo-5-fluoro-2-methylbenzonitrile | C₈H₅BrFN | 214.03 g/mol | Different substitution pattern but similar reactivity |
5-Bromo-2,3-difluorobenzonitrile | C₈H₄BrF₂N | 230.03 g/mol | Contains two fluorine atoms; potential for different reactivity |
4-Bromo-2-fluoro-6-methylbenzonitrile | C₈H₅BrFN | 214.03 g/mol | Variation in methyl group position affects properties |
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. The presence of halogen and nitrile groups enhances binding affinity and specificity towards these targets, potentially influencing various biological pathways.
Properties
IUPAC Name |
2-bromo-5-fluoro-4-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c1-5-2-7(9)6(4-11)3-8(5)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIUSPLUNPDMFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652921 | |
Record name | 2-Bromo-5-fluoro-4-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916792-11-5 | |
Record name | 2-Bromo-5-fluoro-4-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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